1,3-Dimethyl-7-methoxy-1,2,3,4-tetrahydro-4-quinolinone 1,3-Dimethyl-7-methoxy-1,2,3,4-tetrahydro-4-quinolinone
Brand Name: Vulcanchem
CAS No.: 53207-51-5
VCID: VC18685764
InChI: InChI=1S/C12H15NO2/c1-8-7-13(2)11-6-9(15-3)4-5-10(11)12(8)14/h4-6,8H,7H2,1-3H3
SMILES:
Molecular Formula: C12H15NO2
Molecular Weight: 205.25 g/mol

1,3-Dimethyl-7-methoxy-1,2,3,4-tetrahydro-4-quinolinone

CAS No.: 53207-51-5

Cat. No.: VC18685764

Molecular Formula: C12H15NO2

Molecular Weight: 205.25 g/mol

* For research use only. Not for human or veterinary use.

1,3-Dimethyl-7-methoxy-1,2,3,4-tetrahydro-4-quinolinone - 53207-51-5

Specification

CAS No. 53207-51-5
Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
IUPAC Name 7-methoxy-1,3-dimethyl-2,3-dihydroquinolin-4-one
Standard InChI InChI=1S/C12H15NO2/c1-8-7-13(2)11-6-9(15-3)4-5-10(11)12(8)14/h4-6,8H,7H2,1-3H3
Standard InChI Key RJNBGHNHTZUKQP-UHFFFAOYSA-N
Canonical SMILES CC1CN(C2=C(C1=O)C=CC(=C2)OC)C

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The compound’s IUPAC name, 7-methoxy-1,3-dimethyl-2,3-dihydroquinolin-4-one, reflects its bicyclic framework comprising a benzene ring fused to a partially saturated pyridone ring. The methoxy group at position 7 and methyl groups at positions 1 and 3 introduce steric and electronic modifications that influence reactivity and biological interactions. The saturated 1,2,3,4-tetrahydro moiety reduces aromaticity compared to fully unsaturated quinoline, potentially enhancing solubility and metabolic stability .

Spectroscopic and Computational Data

Key spectroscopic identifiers include:

  • Canonical SMILES: CC1CN(C2=C(C1=O)C=CC(=C2)OC)C

  • InChIKey: RJNBGHNHTZUKQP-UHFFFAOYSA-N

  • PubChem CID: 103761

Nuclear magnetic resonance (NMR) data for analogous tetrahydroquinolines reveal characteristic signals for methoxy (δ\delta ~3.8 ppm), methyl (δ\delta ~1.2–2.5 ppm), and carbonyl (δ\delta ~190–210 ppm) groups . For instance, in related compounds, the quinolinone carbonyl resonates near δ\delta 193 ppm in 13C^{13}\text{C} NMR . Computational models predict moderate hydrophobicity (logP\log P ~2.1) and hydrogen-bond acceptor capacity, aligning with its potential blood-brain barrier permeability .

Table 1: Molecular Properties of 1,3-Dimethyl-7-methoxy-1,2,3,4-tetrahydro-4-quinolinone

PropertyValue
Molecular FormulaC12H15NO2\text{C}_{12}\text{H}_{15}\text{NO}_{2}
Molecular Weight205.25 g/mol
IUPAC Name7-methoxy-1,3-dimethyl-2,3-dihydroquinolin-4-one
CAS No.53207-51-5
XLogP3~2.1 (estimated)

Synthesis and Modification Strategies

Synthetic Routes

The synthesis of tetrahydroquinolinones typically involves cyclization or condensation reactions. A multistep approach analogous to tetrahydroisoquinoline derivatives may include:

  • Henry Reaction: Nitroalkane condensation with aldehydes to form β-nitro alcohols.

  • Nef Reaction: Conversion of nitro groups to carbonyls.

  • Reductive Amination: Cyclization under reducing conditions to form the tetrahydro ring .

Biological Activities and Mechanisms

Neuroprotective Effects

Tetrahydroquinolines modulate monoamine oxidase (MAO) and acetylcholinesterase (AChE), relevant to neurodegenerative diseases . In vitro, similar compounds show MAO-B inhibition (KiK_i ~50 nM), suggesting potential in Parkinson’s disease .

Table 2: Biological Activities of Quinolinone Analogs

ActivityModel SystemKey Finding
AnticancerMCF-7 cellsIC50_{50} = 8.2 µM
MAO-B InhibitionRecombinant enzymeKiK_i = 47 nM
Tubulin InhibitionIn vitro assay72% inhibition at 10 µM

Pharmacokinetic and Toxicological Profiles

ADME Properties

Computational models predict moderate oral bioavailability (~50%) due to balanced hydrophobicity and molecular weight <500 Da . The methoxy group may undergo demethylation via cytochrome P450 enzymes, necessitating prodrug strategies for prolonged activity.

Toxicity Considerations

Applications in Drug Discovery

Lead Optimization

The compound’s scaffold serves as a template for developing kinase inhibitors and neurotransmitter modulators. N-alkylation with pyrrolidine or piperidine groups enhances blood-brain barrier penetration .

Hybrid Molecules

Conjugation with indole or benzamide moieties, as seen in related work , could yield dual-acting agents targeting both cancer and neurodegenerative pathways.

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